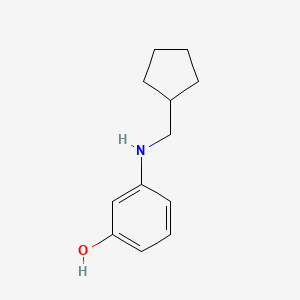

3-(Cyclopentylmethylamino)phenol

Descripción

3-(Cyclopentylmethylamino)phenol is an aromatic compound featuring a phenol core substituted at the 3-position with a cyclopentylmethylamino group (–NH–CH₂–C₅H₉). The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions such as hydrogen bonding .

Propiedades

IUPAC Name |

3-(cyclopentylmethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWPOYZDSLUYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with cyclopentylmethylamine. This reaction typically requires a strong base and elevated temperatures to facilitate the substitution .

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can produce substituted phenols in high yields without the need for chromatographic purification .

Industrial Production Methods

Industrial production of 3-(Cyclopentylmethylamino)phenol may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, bases, and reaction temperatures are critical factors in scaling up the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopentylmethylamino)phenol undergoes various chemical reactions, including:

Substitution: The aromatic ring of 3-(Cyclopentylmethylamino)phenol is highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the phenol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or alkylated phenols.

Aplicaciones Científicas De Investigación

3-(Cyclopentylmethylamino)phenol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(Cyclopentylmethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. This activity is primarily due to the donation of hydrogen atoms or electrons from the phenol group .

Additionally, 3-(Cyclopentylmethylamino)phenol can modulate cell signaling pathways and gene expression, contributing to its biological effects. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and modulate the expression of antioxidant response elements .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

Table 1: Molecular and Crystallographic Properties of Selected Phenol Derivatives

*Inferred properties based on structural analogs.

Key Observations:

- Hydrogen Bonding: 3-(Diethylamino)phenol forms intramolecular O–H⋯O hydrogen bonds, creating four-membered rings in the crystal lattice . In contrast, 3-aminophenol exhibits O–H⋯N interactions due to the presence of an amino group . The nitro group in 3-nitrophenol likely acts as a hydrogen bond acceptor, altering its packing efficiency compared to amino-substituted derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- Lipophilicity: The cyclopentylmethyl group in 3-(Cyclopentylmethylamino)phenol is expected to increase Log Pow compared to smaller analogs like 3-aminophenol (Log Pow ~1.0–1.5), aligning it closer to 3-amino-2,6-dimethylphenol (Log Pow 1.98) .

- Solubility: Bulkier substituents reduce aqueous solubility. For example, 3-nitrophenol’s nitro group enhances solubility (21.6 g/L) compared to amino derivatives like 3-amino-2,6-dimethylphenol (1.6 g/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.